7beta,25-Dihydroxycholesterol
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Overview
Description
7beta,25-Dihydroxycholesterol is a sterol compound that plays a crucial role in various biological processes. It is a derivative of cholesterol and is classified as an oxysterol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7beta,25-Dihydroxycholesterol can be synthesized from 7-keto,25-hydroxycholesterol through a reduction reaction catalyzed by 11beta-Hydroxysteroid dehydrogenase type 1 (11beta-HSD1). The reverse oxidation from this compound to 7-keto,25-hydroxycholesterol is catalyzed by 11beta-Hydroxysteroid dehydrogenase type 2 (11beta-HSD2) .
Industrial Production Methods: The industrial production of this compound involves the use of advanced biotechnological processes to ensure high purity and yield. These processes typically include the use of microbial fermentation and enzymatic reactions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 7beta,25-Dihydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various hydroxylated and keto derivatives of cholesterol, which have distinct biological activities and applications .
Scientific Research Applications
7beta,25-Dihydroxycholesterol has a wide range of scientific research applications:
Chemistry: It is used as a substrate in enzyme kinetics assays and as a standard in high-performance liquid chromatography (HPLC) for the detection of dihydroxycholesterols in human plasma.
Biology: The compound is known to act as a ligand for the G-protein-coupled receptor Epstein-Barr virus-induced gene 2 (EBI2), playing a role in immune cell migration and adaptive immune responses.
Medicine: Research has shown that this compound can induce apoptosis, oxidative stress, and autophagy in various cell types, making it a potential candidate for cancer therapy.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mechanism of Action
7beta,25-Dihydroxycholesterol exerts its effects by acting as a ligand for the G-protein-coupled receptor Epstein-Barr virus-induced gene 2 (EBI2). This interaction regulates immune cell migration and plays a crucial role in the adaptive immune response. The compound induces apoptosis, oxidative stress, and autophagy through the activation of caspase-9, caspase-3, and poly (ADP-ribose) polymerase in the intrinsic pathway of apoptosis .
Comparison with Similar Compounds
- 7alpha,25-Dihydroxycholesterol
- 7alpha,27-Dihydroxycholesterol
- 24(S)-Hydroxycholesterol
- 27-Hydroxycholesterol
Comparison: 7beta,25-Dihydroxycholesterol is unique due to its specific interaction with the G-protein-coupled receptor Epstein-Barr virus-induced gene 2 (EBI2), which is not observed with other similar compounds. This unique interaction makes it a potent regulator of immune cell migration and a valuable compound for research in immunology and cancer therapy .
Properties
IUPAC Name |
(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,26+,27-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMSKLCEWBSPPY-CGSQRZAOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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